N-Desmethyl Rosuvastatin Lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

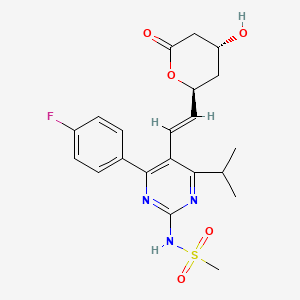

N-Desmethyl Rosuvastatin Lactone is related to Rosuvastatin . It is also known as N-Desmethyl Rosuvastatin-5S-lactone . It is found in vivo following rosuvastatin administration . It is an inhibitor of the cytochrome P450 (CYP) isoforms CYP2C9.1 and CYP2C9.3 .

Synthesis Analysis

The synthesis of N-Desmethyl Rosuvastatin Lactone involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The analytes are extracted from buffered human plasma by protein precipitation . They are then chromatographically separated using a Zorbax-SB Phenyl column .Molecular Structure Analysis

The molecular formula of N-Desmethyl Rosuvastatin Lactone is C21H26FN3O6S . Its molecular weight is 467.5 g/mol .Aplicaciones Científicas De Investigación

Clinical Pharmacokinetics

N-Desmethyl Rosuvastatin Lactone: plays a significant role in the pharmacokinetics of rosuvastatin, a widely used statin for cholesterol management. It is an active metabolite that contributes to the overall lipid-lowering effect. Researchers have developed sensitive assays using liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify this metabolite in human plasma, which is crucial for understanding its pharmacokinetic properties .

Cardiovascular Disease Management

In the context of cardiovascular diseases, the metabolite’s plasma concentration is associated with the efficacy of rosuvastatin in preventing major adverse cardiovascular events (MACEs). Studies have shown that moderate plasma exposure to rosuvastatin and its metabolites, including N-Desmethyl Rosuvastatin Lactone , is linked to a lower risk of MACEs and re-ischemia events in patients with coronary artery disease .

Pharmacogenomics

Pharmacogenomic studies have investigated the impact of genetic variations on the plasma exposure of rosuvastatin and its metabolites. These studies aim to understand how genetic factors influence the drug’s efficacy and safety profile, which includes the role of N-Desmethyl Rosuvastatin Lactone .

Drug Metabolism and Toxicity

Research into the metabolism and potential toxicity of statins has included the study of N-Desmethyl Rosuvastatin Lactone . The metabolite’s stability and interaction with other drugs are important for assessing the safety of long-term statin use .

Bioanalytical Method Development

Biochemists have focused on developing robust bioanalytical methods for the quantification of N-Desmethyl Rosuvastatin Lactone . These methods are essential for clinical studies and therapeutic drug monitoring .

Personalized Medicine

The metabolite is also a subject of interest in personalized medicine. By understanding its pharmacokinetic parameters, healthcare providers can tailor rosuvastatin therapy to individual patient needs, potentially improving treatment outcomes .

Cholesterol Biosynthesis Research

N-Desmethyl Rosuvastatin Lactone: is studied in the context of cholesterol biosynthesis. Its role as a metabolite of a potent inhibitor of the HMG-CoA reductase enzyme provides insights into the cholesterol synthesis pathway and its regulation .

Hemodialysis Patient Studies

For patients undergoing hemodialysis, the pharmacokinetic profile of rosuvastatin and its metabolites, including N-Desmethyl Rosuvastatin Lactone , is different. Research in this area helps in adjusting dosages and understanding the drug’s behavior in this specific patient population .

Mecanismo De Acción

Target of Action

N-Desmethyl Rosuvastatin Lactone, like its parent compound Rosuvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

N-Desmethyl Rosuvastatin Lactone acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver .

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Pharmacokinetics

Rosuvastatin, and by extension N-Desmethyl Rosuvastatin Lactone, exhibits variable pharmacokinetics across studies . It is given once daily, achieving maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation . There is a small accumulation with repeated dosing . The overall mean total clearance of the drug in Caucasian subjects was found to be 1.7-fold higher than that in healthy Chinese subjects .

Result of Action

The primary result of the action of N-Desmethyl Rosuvastatin Lactone is a reduction in the levels of LDL cholesterol, total cholesterol, and triglycerides . This leads to a decreased risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of N-Desmethyl Rosuvastatin Lactone can be influenced by various environmental factors. For instance, the pharmacokinetics of rosuvastatin shows considerable variation between races . Additionally, certain drug interactions can significantly affect the action of rosuvastatin . For example, the interaction of rosuvastatin with darunavir/ritonavir was considered statistically and clinically relevant .

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCHZXKSCWERQN-GUFYHEMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Rosuvastatin Lactone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)